molecular formula C18H18N2O3 B15288375 3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid CAS No. 886502-62-1

3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid

Cat. No.: B15288375
CAS No.: 886502-62-1
M. Wt: 310.3 g/mol
InChI Key: WLUUBLSMUKYDFT-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzimidazole core is reacted with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Propionic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzyl derivatives.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The methoxybenzyl group may enhance the compound’s binding affinity and specificity, while the propionic acid moiety can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    4-Methoxybenzyl-benzimidazole: A derivative with similar structural features but lacking the propionic acid moiety.

    Propionic Acid Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid is unique due to the combination of its benzimidazole core, 4-methoxybenzyl group, and propionic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

CAS No.

886502-62-1

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

3-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]propanoic acid

InChI

InChI=1S/C18H18N2O3/c1-23-14-8-6-13(7-9-14)12-17-19-15-4-2-3-5-16(15)20(17)11-10-18(21)22/h2-9H,10-12H2,1H3,(H,21,22)

InChI Key

WLUUBLSMUKYDFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCC(=O)O

Origin of Product

United States

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